molecular formula C11H10FN3O2 B14637052 N-(2-Fluorophenyl)-N'-(5-methyl-1,2-oxazol-3-yl)urea CAS No. 55808-49-6

N-(2-Fluorophenyl)-N'-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B14637052
CAS No.: 55808-49-6
M. Wt: 235.21 g/mol
InChI Key: SDFPRGSJIXNTIC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and an oxazolyl group linked by a urea moiety, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 5-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired urea derivative. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within proteins, while the oxazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.

    1-(2-Fluorophenyl)-3-(5-ethyl-1,2-oxazol-3-yl)urea: The presence of an ethyl group instead of a methyl group on the oxazole ring can influence the compound’s steric and electronic properties.

    1-(2-Fluorophenyl)-3-(5-methyl-1,2-thiazol-3-yl)urea:

Properties

CAS No.

55808-49-6

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C11H10FN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14,15,16)

InChI Key

SDFPRGSJIXNTIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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